molecular formula C7H7BrO2 B098834 2-Bromo-4-methoxyphenol CAS No. 17332-11-5

2-Bromo-4-methoxyphenol

Cat. No.: B098834
CAS No.: 17332-11-5
M. Wt: 203.03 g/mol
InChI Key: LTMSUXSPKZRMAB-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenol is an organic compound with the molecular formula C7H7BrO2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Mode of Action

This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids . This disruption leads to a weakened bacterial cell wall, impairing the survival and proliferation of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including the mycolic acids that are crucial for the integrity of the bacterial cell wall . By inhibiting InhA, this compound disrupts this pathway, leading to impaired cell wall synthesis .

Pharmacokinetics

Itslipophilicity and water solubility are key factors influencing its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can affect the compound’s bioavailability, determining how much of the compound reaches its target site of action .

Result of Action

The result of this compound’s action is the disruption of mycolic acid synthesis , leading to a weakened bacterial cell wall . This impairs the survival and proliferation of Mycobacterium tuberculosis, potentially making this compound a useful agent in the treatment of tuberculosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by factors such as temperature and pH . Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with this compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. The reaction is carried out by adding bromine to a solution of 4-methoxyphenol in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the bromination is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and 4-methoxyphenol, then adding the mixture to a reactor. The reaction is maintained for a specific period to ensure complete bromination, followed by separation and purification of the product .

Chemical Reactions Analysis

2-Bromo-4-methoxyphenol undergoes various types of chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-methoxyphenol.

    Electrophilic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution, allowing for further functionalization of the compound.

Oxidation Reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

Reduction Reactions:

    Reduction: The bromine atom can be reduced to form 4-methoxyphenol.

Common reagents used in these reactions include bromine, hydroxide ions, and oxidizing agents such as potassium permanganate .

Properties

IUPAC Name

2-bromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMSUXSPKZRMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304961
Record name 2-Bromo-4-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-11-5
Record name 2-Bromo-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17332-11-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methoxyphenol
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Record name 17332-11-5
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Record name 2-Bromo-4-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyphenol (13.00 g, 104.84 mmol) in DMF (50 mL) was added bromine (5.40 mL, 104.84 mmol) at 0° C. The reaction was allowed to warm to room temperature. After stirring for 2 h the reaction was quenched with water and extracted with ethyl acetate (3×200 mL). The combined organic extracts were washed with brine and dried (Na2SO4). Removal of the solvent under reduced pressure gave 21.28 g of the crude title compound as a dark oil: 1H NMR (250 MHz. CDCl3) d 7.49 (b, 1H), 6.96 (d, 1H), 6.72-6.62 (m, 2H), 3.71 (s, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.6 mL (100 mmol) bromine in 10 mL carbon disulfide was added dropwise over 30 minutes to a solution of 12.4 gm (100 mMol) 4-methoxyphenol in 20 mL carbon disulfide at 0° C. After 30 minutes an additional 1 mL of bromine in 10 mL carbon disulfide are added dropwise. The reaction mixture was then concentrated under reduced pressure and the residue was dissolved in diethyl ether. This solution was washed sequentially with 100 mL water and 100 mL saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with a gradient of hexane containing from 0 to 20% ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to provide 11.6 gm (57%) of the desired compound as a crystalline solid.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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